4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-nitro-N-(2-piperidin-1-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)14-8-10-15(11-9-14)25(23,24)18-16-6-2-3-7-17(16)19-12-4-1-5-13-19/h2-3,6-11,18H,1,4-5,12-13H2 |
InChI Key |
VATFMDQRNXYMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 2-(Piperidin-1-yl)Aniline
The foundational step involves reacting 4-nitrobenzenesulfonyl chloride with 2-(piperidin-1-yl)aniline. This nucleophilic substitution occurs in anhydrous dichloromethane or chloroform under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
Reaction Conditions:
-
Molar Ratio: 1:1.1 (sulfonyl chloride to amine)
-
Temperature: 0–5°C during addition, followed by room-temperature stirring for 4–6 hours
-
Workup: Aqueous extraction to remove unreacted reagents, followed by solvent evaporation
Yield: 65–75% (crude), increasing to 85–90% post-purification.
Piperidine Substitution and Nitro Group Introduction
While the nitro group is typically pre-installed in commercial sulfonyl chlorides, alternative routes involve nitrating benzenesulfonamide derivatives. Electrophilic nitration using nitric acid-sulfuric acid mixtures at 0–10°C introduces the nitro group para to the sulfonamide moiety. Subsequent piperidine substitution via Ullmann coupling or nucleophilic aromatic substitution completes the synthesis.
Key Parameters:
-
Nitration Catalyst: H2SO4/HNO3 (1:3 v/v)
-
Piperidine Coupling: CuI catalyst, K2CO3 base, DMF solvent, 100–120°C for 12–24 hours
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for piperidine substitution but may compromise nitro group stability. Dichloromethane balances reactivity and nitro group integrity, favoring yields >70%.
Table 1: Solvent Impact on Piperidine Substitution
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 6 | 72 |
| DMF | 120 | 12 | 68 |
| THF | 65 | 18 | 58 |
Purification Techniques
Recrystallization: Ethanol-water mixtures (3:1 v/v) at 4°C yield crystals with 95–98% purity.
Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) achieves >99% purity but reduces yield to 60–65% due to product loss.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times from hours to minutes. For example, sulfonylation in a microreactor at 50°C with a residence time of 5 minutes achieves 80% yield, compared to 65% in batch processes.
Table 2: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 5 minutes |
| Yield | 65% | 80% |
| Solvent Consumption | 500 mL | 200 mL |
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Reduction: Formation of 4-amino-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of N-oxides of the piperidine ring.
Scientific Research Applications
4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring and sulfonamide moiety contribute to the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Scaffold Variations
- 4-Nitro-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide : Replaces the piperidinylphenyl group with a trifluoromethylphenyl substituent. The –CF₃ group is strongly electron-withdrawing, enhancing lipophilicity compared to the piperidine moiety .
- N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide : Incorporates a bromopyrimidine-thioether linkage and methoxy group, increasing steric hindrance and altering hydrogen-bonding patterns .
- N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide : Features a pyrimidine-methyl bridge and trifluoromethyl group, significantly increasing molecular weight (414.4 g/mol vs. ~387 g/mol for the target compound) .
Dihedral Angles and Crystal Packing
- In 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide , the dihedral angle between the benzene rings of the sulfonamide group is critical for intermolecular interactions. Similar compounds, such as the bromopyrimidine derivative, exhibit angles of 87.6° between aromatic planes, influencing packing efficiency and solubility .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|
| Target Compound | ~387 | –NO₂ reduces solubility; piperidine enhances basicity |
| 4-Nitro-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide | ~356 | –CF₃ increases hydrophobicity |
| 2e | ~556 | tert-butyl group enhances steric shielding |
| N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-... | 414.4 | Pyrimidine and –CF₃ increase rigidity and lipophilicity |
The nitro group in the target compound likely reduces aqueous solubility compared to methoxy or trifluoromethoxy analogues (e.g., compounds in ). Piperidine’s basicity may improve solubility in acidic media via protonation .
Biological Activity
4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 308.36 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. For instance, a study on related piperidine derivatives demonstrated their ability to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. The mechanism involved the modulation of the KEAP1-NRF2-GPX4 axis, indicating a pathway through which these compounds exert their anticancer effects .
| Study | Cell Type | Effect Observed | Mechanism |
|---|---|---|---|
| Tumor Cells | Inhibition of proliferation and migration | NRF2 pathway modulation | |
| Various Bacteria | Antimicrobial activity | Disruption of bacterial cell wall |
Anti-inflammatory Effects
Compounds similar to this compound have been noted for their anti-inflammatory properties. Research suggests that these compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM. The compound's ability to induce apoptosis was confirmed through Annexin V staining assays .
Case Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on several piperidine derivatives, including the target compound. The study revealed that the presence of electron-withdrawing groups like nitro significantly enhanced antibacterial activity against resistant strains of bacteria .
Mechanistic Insights
The mechanism of action for this compound appears to be multifaceted:
- Antimicrobial Action : Likely involves disruption of bacterial cell integrity and function.
- Anticancer Mechanism : Primarily through the induction of oxidative stress leading to ferroptosis in tumor cells.
Q & A
Q. What are the standard synthetic routes for 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves:
Sulfonylation: Reacting 4-nitrobenzenesulfonyl chloride with 2-(piperidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Purity Optimization:
- Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% target) .
- Remove residual solvents via vacuum drying (40°C, 24 hours) .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | DCM, 0°C, 3h | 65–75 | 85–90 | |
| 2 | Ethanol recrystallization | 70 | 95 |
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d6): Confirm piperidine protons (δ 1.4–2.8 ppm) and aromatic sulfonamide signals (δ 7.8–8.2 ppm) .
- ¹³C NMR: Identify carbonyl (C=O, δ 165–170 ppm) and nitro group carbons (δ 145–150 ppm) .
- Mass Spectrometry (HRMS): Exact mass calculation (e.g., [M+H]+ = 416.12 g/mol) to verify molecular formula .
- X-ray Crystallography: Resolve crystal packing (space group P1, unit cell parameters: a=13.61 Å, b=14.57 Å) for absolute configuration .
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 8.1 ppm (nitroaryl protons) | |
| X-ray | α=74.44°, β=69.08°, γ=62.58° |
Q. What are the primary biological targets of this sulfonamide derivative, and what assays confirm its activity?
Methodological Answer:
- Targets:
- Serotonin Receptors (5-HT): Radioligand binding assays (³H-LSD displacement) .
- Antimicrobial Targets: MIC assays against S. aureus (IC₅₀: 12.5 µg/mL) .
- Assay Design:
- Kinase Inhibition: Use ADP-Glo™ assay for kinase activity (e.g., EGFR inhibition at 10 µM) .
- Cytotoxicity: MTT assay on HeLa cells (72-hour exposure, EC₅₀: 8.2 µM) .
Q. Table 3: Biological Activity Profile
| Target | Assay Type | Result | Reference |
|---|---|---|---|
| 5-HT₂A Receptor | Radioligand | Ki = 45 nM | |
| E. coli | MIC | 25 µg/mL |
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be systematically resolved?
Methodological Answer:
- Hypothesis Testing:
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Structural Confirmation: Re-analyze compound purity via LC-MS to rule out degradation .
- Target Selectivity: Compare activity across isoforms (e.g., 5-HT₂A vs. 5-HT₂C) using CHO-K1 cell lines .
- Case Study: Discrepancies in antimicrobial activity may arise from biofilm vs. planktonic cell models. Use crystal violet biofilm assays alongside MIC tests .
Q. What strategies improve the compound’s selectivity towards specific molecular targets?
Methodological Answer:
- Structural Optimization:
- Piperidine Substitution: Introduce methyl groups at C3/C5 to enhance 5-HT₂A selectivity (ΔKi: 10-fold improvement) .
- Nitro Group Replacement: Replace -NO₂ with -CF₃ to reduce off-target kinase binding .
- Computational Screening:
- Docking studies (AutoDock Vina) to prioritize modifications with lower binding energy for 5-HT₂A (ΔG < -9 kcal/mol) .
Q. How does molecular modeling contribute to understanding its structure-activity relationships?
Methodological Answer:
- Dynamics Simulations:
- MD Simulations (GROMACS): Analyze piperidine ring flexibility (RMSD < 0.2 nm over 50 ns) .
- Pharmacophore Mapping: Identify essential H-bond donors (sulfonamide NH) and aromatic π-stacking (nitro group) .
- QSAR Models:
- 2D-QSAR using Hammett constants (σ = +0.78 for -NO₂) predicts enhanced receptor binding .
Q. Table 4: Key Computational Findings
| Parameter | Value | Impact on Activity | Reference |
|---|---|---|---|
| LogP | 3.2 | Improved BBB penetration | |
| Polar Surface Area | 98 Ų | Reduced renal clearance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
